STF-038533
Description
STF-038533 is a small-molecule inhibitor of cyclic AMP response element-binding protein (CREB), a transcription factor overexpressed in acute myeloid leukemia (AML) and linked to poor prognosis, including shorter event-free survival and high relapse rates . Identified via high-throughput screening alongside four other CREB inhibitors (STF-046536, STF-017794, STF-055910, and STF-046827), this compound demonstrates potent suppression of leukemia cell proliferation in KG-1 AML cells . Its mechanism involves downregulating CREB-driven genes such as RFC3, POLD2, and Fra-1, which are critical for AML cell survival and proliferation .
Properties
CAS No. |
423744-59-6 |
|---|---|
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 |
IUPAC Name |
2-[(3,5-Dimethylanilino)methylidene]-5-phenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C21H21NO2/c1-14-8-15(2)10-18(9-14)22-13-19-20(23)11-17(12-21(19)24)16-6-4-3-5-7-16/h3-10,13,17,22H,11-12H2,1-2H3/b19-13- |
InChI Key |
VWTDJVILBMWATN-UYRXBGFRSA-N |
SMILES |
O=C1/C(C(CC(C2=CC=CC=C2)C1)=O)=C/NC3=CC(C)=CC(C)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
STF-038533; STF-038533; STF-038533; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Efficacy and Selectivity of CREB Inhibitors
Toxicity Profiles
This compound exhibits minimal cytotoxicity toward normal bone marrow cells, with >95% survival at 10 µM after 72 hours, outperforming STF-046536 (69.5% survival) and STF-055910 (85.5% survival) . This contrasts sharply with cytarabine, a standard therapy, which causes substantial toxicity to normal cells .
Mechanistic Insights
For example, STF-046536 and STF-055910, while effective in reducing cell proliferation, lack robust data on gene-specific suppression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
